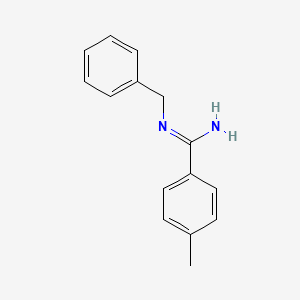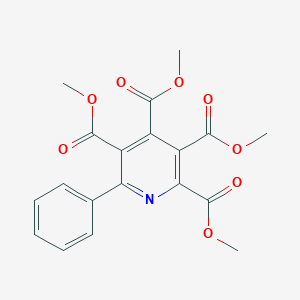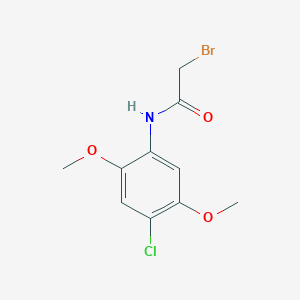![molecular formula C11H18N2O2 B14135926 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione CAS No. 89003-34-9](/img/structure/B14135926.png)
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with piperidine-2,6-dione . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, which are crucial in the synthesis of piperidine derivatives . The use of high-pressure reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as Pd/C to yield reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of certain proteases or kinases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Piperidine-2,6-dione: Lacks the additional piperidine ring present in 1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione.
N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.
Uniqueness
This compound is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and interaction with multiple molecular targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
89003-34-9 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H18N2O2/c14-10-5-4-6-11(15)13(10)9-12-7-2-1-3-8-12/h1-9H2 |
InChI Key |
SZADYYSMNSDTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
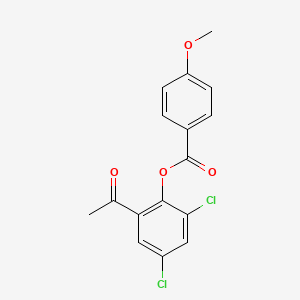
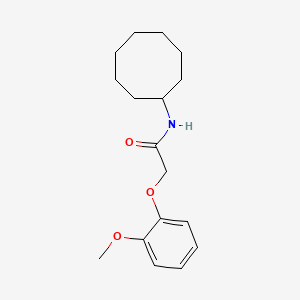
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
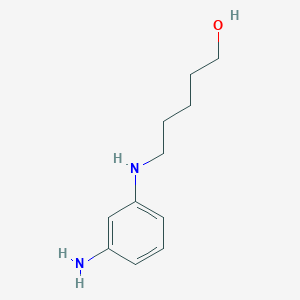
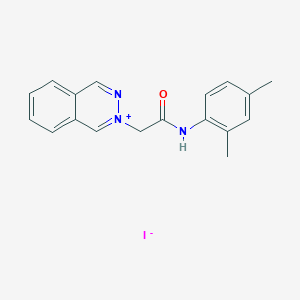
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
